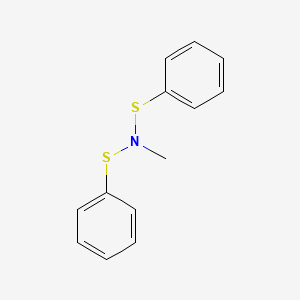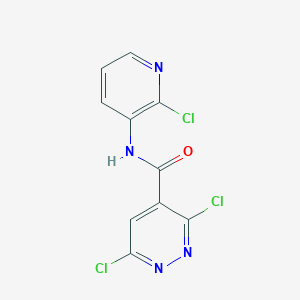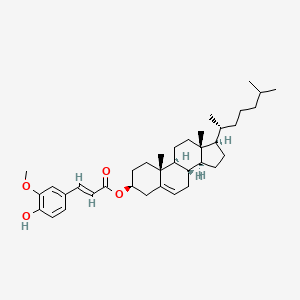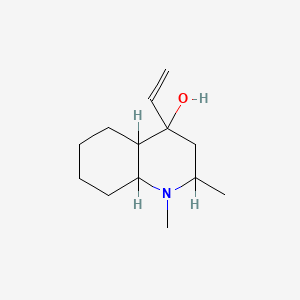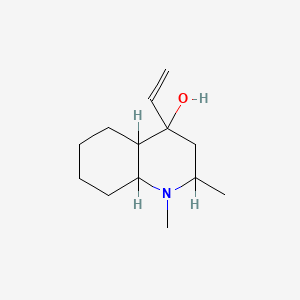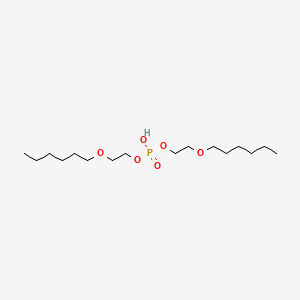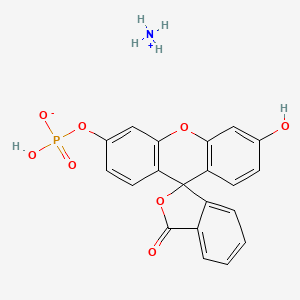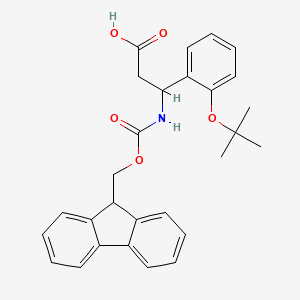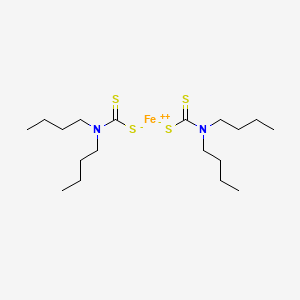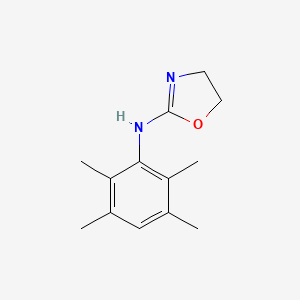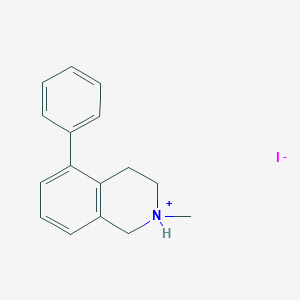![molecular formula C17H33NO4 B13743702 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate CAS No. 13080-06-3](/img/structure/B13743702.png)
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino and ethyl groups attached to a propanedioate backbone.
Méthodes De Préparation
The synthesis of 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylaminoethanol with ethyl 2-butyl-2-ethylpropanedioate under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base catalyst, leading to the formation of simpler molecules.
Applications De Recherche Scientifique
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s structure allows it to modulate biochemical pathways and cellular processes, making it a valuable tool in research and development.
Comparaison Avec Des Composés Similaires
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate can be compared with similar compounds such as:
2-(diethylamino)ethyl methacrylate: This compound shares the diethylamino group but has a different backbone structure.
2-(diethylamino)ethyl chloride: Similar in structure but with a chloride group instead of the propanedioate backbone.
Procaine: A well-known local anesthetic with a diethylaminoethyl group, but with a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
13080-06-3 |
|---|---|
Formule moléculaire |
C17H33NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate |
InChI |
InChI=1S/C17H33NO4/c1-6-11-12-17(7-2,15(19)21-10-5)16(20)22-14-13-18(8-3)9-4/h6-14H2,1-5H3 |
Clé InChI |
CQXNKORKKPMCPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C(=O)OCC)C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


